N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a 2,4-dimethoxyphenyl group and a 1,3,4-oxadiazol-2-yl group. The benzamide moiety is also substituted with a fluorine atom at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core structure, with the aforementioned substitutions. The 2,4-dimethoxyphenyl and 1,3,4-oxadiazol-2-yl groups would contribute to the overall polarity and potential reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and oxadiazole groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both electron-donating and electron-withdrawing groups could affect its solubility, melting point, and other properties .科学研究应用
抗菌和抗增殖活性
N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺衍生物表现出显著的抗菌和抗增殖活性。从该类别合成的化合物已显示出对致病菌和酵母菌(如白色念珠菌)的抑制作用。此外,它们对各种癌细胞系表现出抗增殖活性,包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌细胞 (Al-Wahaibi 等人,2021 年)。
抗肿瘤特性
N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺的某些类似物显示出有效的抗肿瘤特性。例如,2-(3,4-二甲氧基苯基)-5-氟苯并噻唑已被发现对肺癌、结肠癌和乳腺癌细胞系具有选择性抑制活性 (Mortimer 等人,2006 年)。
合成和生物活性
已探索含有 N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺结构的各种 1,3,4-恶二唑衍生物的合成及其生物活性。这些衍生物已在哺乳动物细胞中评估了其抗真菌、抗炎、细胞毒性和抗氧化活性,在各种检测中显示出有希望的结果 (Koçyiğit-Kaymakçıoğlu 等人,2012 年)。
抗惊厥特性
一些 1,3,4-恶二唑衍生物,包括与 N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺相关的衍生物,已显示出作为抗惊厥剂的潜力。这些化合物与苯二氮卓受体相互作用,这被认为介导了它们的抗惊厥活性 (Zarghi 等人,2008 年)。
在抗精神病治疗中的潜力
已探索与 N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-氟苯甲酰胺相关的 1,3,4-恶二唑衍生物作为抗精神病剂的潜在用途。这些化合物在动物行为试验中显示出活性,并且不与多巴胺受体相互作用,表明了一种新颖的作用机制 (Wise 等人,1987 年)。
未来方向
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONPZSLOSXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。